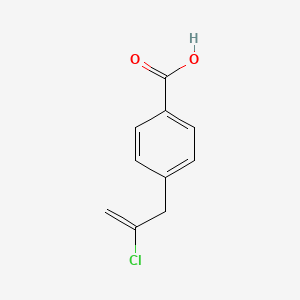

4-(2-Chloro-2-propenyl)benzoic acid

Description

4-(2-Chloro-2-propenyl)benzoic acid is a benzoic acid derivative featuring a chloro-substituted propenyl group at the para position of the aromatic ring. The compound combines the carboxylic acid functionality with an allyl chloride moiety, making it reactive and structurally distinct. The chloro-propenyl group introduces both steric and electronic effects, which may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

4-(2-chloroprop-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFGVMJSXXVILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641267 | |

| Record name | 4-(2-Chloroprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-50-2 | |

| Record name | 4-(2-Chloroprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Benzoic Acid Derivatives

One common approach involves the halogenation of a benzoic acid derivative bearing a propenyl side chain. The 2-chloro-2-propenyl group is introduced via chlorination reactions under controlled conditions, often using chlorine gas or chlorinating agents in the presence of catalysts or inhibitors to prevent over-chlorination of the aromatic ring.

- Catalysts and Inhibitors: Dibenzoyl peroxide and triethanolamine are used to control radical chlorination, ensuring selective substitution on the propenyl side chain rather than the aromatic ring.

- Reaction Conditions: Chlorination is typically conducted at moderate temperatures (e.g., 25–55 °C) with careful control of chlorine flow and reaction time to achieve high selectivity and yield.

Oxidation and Functional Group Transformation

Starting from 4-carboxybenzyl compounds or 4-(2'-chloroethyl)acetophenone analogs, oxidation reactions convert side chains into the desired carboxylic acid functionality while retaining the chloro-substituted propenyl group.

- Oxidizing Agents: Sodium hypochlorite (NaOCl) or potassium hypochlorite (KOCl) in aqueous alkaline media are effective for oxidizing acetophenone derivatives to the corresponding benzoic acids.

- Solubilizers: Cycloaliphatic ethers such as tetrahydrofuran or aliphatic ethers like 1,2-dimethoxyethane are used to enhance solubility of organic substrates in aqueous media without reacting with hypochlorite.

- Temperature Control: Reactions are exothermic and typically maintained between 25 °C and 110 °C, with external cooling to control the reaction rate and prevent side reactions.

Continuous Flow and Industrial Scale Methods

In industrial settings, continuous flow reactors are employed to maintain consistent reaction conditions, improving reproducibility and scalability. Parameters such as pressure, temperature, and reactant feed rates are optimized to maximize yield and purity.

Detailed Preparation Procedure Example

A representative laboratory-scale preparation of 4-(2-chloro-2-propenyl)benzoic acid can be summarized as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1. Starting Material | 4-(2'-chloroethyl)acetophenone (94% purity) | Used as precursor | Provides the chloroethyl side chain |

| 2. Oxidation | Aqueous sodium hypochlorite solution (pH 12–13), 25–35 °C, with solubilizer (e.g., tetrahydrofuran) | Exothermic reaction lasting 1–1.5 hours, followed by stirring for 2 hours at room temperature | Conversion to sodium salt of 4-(2'-chloroethyl)benzoic acid |

| 3. Acidification | Addition of concentrated hydrochloric acid to pH 1–2 | Precipitates free acid | Isolation of 4-(2'-chloroethyl)benzoic acid |

| 4. Purification | Washing with water, drying under reduced pressure at 50–70 °C for 20 hours | Removes impurities and solvents | Product yield ~97% theoretical, melting point 177–180 °C |

This method highlights the importance of temperature control and the use of solubilizers to achieve high purity and yield.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 4-(2'-chloroethyl)acetophenone | 4-(2'-chloroethyl)acetophenone | NaOCl (alkaline), solubilizer (THF) | 25–35 °C, 3.5 h total | ~97 | High purity, mild conditions, exothermic |

| Radical Chlorination of 4-xylyl alcohol derivatives | 4-xylyl alcohol | Cl2, dibenzoyl peroxide, triethanolamine | 25–55 °C, controlled Cl2 flow | ~88–96 | Requires careful control to avoid ring chlorination |

| Halogenation and Hydrolysis | 4-methylols benzyl chloride derivatives | Oxalyl chloride, DMF catalyst | Room temperature, dropwise addition | ~89 | Multi-step, high purity product |

Research Findings and Analytical Data

- Purity and Characterization: Gas chromatography (GC) after silylation with MSTFA confirms product purity above 93% in oxidation methods.

- Melting Point: The product typically melts between 177 and 180 °C, consistent with literature values for this compound.

- Reaction Monitoring: Gas chromatography is used to track reaction progress and endpoint determination, especially in chlorination steps.

- Safety and Handling: Chlorination reactions require careful handling of chlorine gas and control of exothermicity. Use of inhibitors and catalysts minimizes side reactions and improves safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-2-propenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloro-2-propenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The propenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, osmium tetroxide), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products Formed

Substitution: Substituted benzoic acid derivatives.

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Scientific Research Applications

Synthesis of 4-(2-Chloro-2-propenyl)benzoic Acid

The synthesis of this compound generally involves the reaction of 4-carboxybenzyl chloride with allyl chloride in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions and is followed by purification through recrystallization. In an industrial context, continuous flow reactors may be employed to enhance efficiency and yield while minimizing by-products.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique structure allows for the development of derivatives with potentially enhanced properties.

Pharmaceutical Development

The compound is being investigated as a lead candidate for new pharmaceuticals. Its derivatives may possess therapeutic properties that warrant further exploration in drug development processes .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its reactive nature makes it suitable for creating polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-2-propenyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (): This compound incorporates a nitro group and a β-lactam (azetidinone) ring. The nitro group is strongly electron-withdrawing, enhancing the acidity of the benzoic acid compared to 4-(2-chloro-2-propenyl)benzoic acid.

- 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid (): The chlorobutanoyl chain introduces a ketone and a longer aliphatic chain. This increases hydrophobicity compared to the shorter, unsaturated propenyl group in the target compound. The ketone may participate in hydrogen bonding, whereas the allyl chloride in this compound is more reactive toward nucleophiles .

Electronic and Steric Modifications

- 2-(4-Chloro-2-methoxyphenyl)benzoic acid (): The methoxy group at the ortho position is electron-donating, reducing the acidity of the benzoic acid relative to the chloro-propenyl derivative.

4-Isopropylbenzoic acid ():

The isopropyl group is purely hydrophobic and electron-donating, leading to lower acidity and higher lipophilicity than this compound. The absence of a reactive chlorine atom limits its utility in covalent binding or further chemical derivatization .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituent | Key Functional Groups | Acidity (Relative) | Reactivity Profile |

|---|---|---|---|---|

| This compound | 2-Chloro-2-propenyl (para) | Carboxylic acid, Allyl chloride | High | Nucleophilic substitution |

| 4-(3-Chloro-2-(4-nitrophenyl)-azetidinone) | Nitrophenyl, β-lactam | Carboxylic acid, Nitro | Very high | Hydrolysis, Ring-opening |

| 2-[4-(4-Chlorobutanoyl)phenyl]-acid | Chlorobutanoyl | Carboxylic acid, Ketone | Moderate | Hydrogen bonding |

| 4-Isopropylbenzoic acid | Isopropyl | Carboxylic acid | Low | Hydrophobic interactions |

Biological Activity

4-(2-Chloro-2-propenyl)benzoic acid (CAS No. 732249-50-2) is an organic compound characterized by a benzene ring with a carboxylic acid group and a 2-chloro-2-propenyl substituent. Its molecular formula is C₁₀H₉ClO₂, with a molecular weight of 196.63 g/mol. Despite its structural similarities to other benzoic acid derivatives known for various biological activities, the specific biological activity of this compound remains underexplored.

The compound is typically a solid at room temperature, although detailed physical properties such as solubility are not extensively documented in the literature. The InChI key for this compound is VNIUVKHWLVUEPR-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various pharmacological properties, including:

- Anti-inflammatory Activity : Similar benzoic acid derivatives have shown potential in reducing inflammation.

- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against a range of pathogens.

- Cytotoxic Effects : Preliminary investigations indicate that derivatives can interact with biological systems, potentially affecting enzyme activity and cellular processes.

The mechanism of action for this compound may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and propenyl groups could participate in covalent bonding with nucleophilic sites in proteins, potentially altering their function .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other benzoic acid derivatives.

Case Studies

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(2-chloro-2-propenyl)benzoic acid?

To optimize synthesis, employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, use UV-Vis spectroscopy to monitor reaction progress and identify intermediates . Chromatographic techniques (HPLC or GC-MS) can isolate and quantify byproducts, while elemental analysis (C.H.N.) validates purity . Kinetic studies under controlled conditions (e.g., inert atmosphere) help mitigate side reactions like hydrolysis of the chloroallyl group.

Q. How can spectroscopic and crystallographic methods be integrated to characterize this compound?

- Spectroscopy :

- IR : Identify functional groups (e.g., C=O stretch of the benzoic acid at ~1680–1700 cm⁻¹, C-Cl stretch near 550–750 cm⁻¹) .

- NMR : Use -NMR to resolve substituent positions (e.g., allylic protons at δ 5.5–6.5 ppm, aromatic protons at δ 7.2–8.0 ppm) .

- UV-Vis : Analyze conjugation effects from the chloroallyl and benzoic acid moieties (λmax ~250–300 nm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement confirms molecular geometry and packing . Preprocess data with WinGX to handle twinning or disorder .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Monitor airborne concentrations with gas chromatography .

- Decontamination : Employ emergency showers and pH-neutralizing agents for spills. Contaminated clothing should be laundered separately using specialized protocols .

- Storage : Store in amber vials at 2–8°C to prevent photodegradation or thermal decomposition .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The Electron Localization Function (ELF) analysis reveals charge distribution at the chloroallyl-benzoic acid junction, critical for understanding nucleophilic attack sites . Pair computational results with experimental X-ray charge density maps (using ORTEP-3) to validate electron density distributions .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Scenario : Discrepancies in bond lengths (e.g., C-Cl vs. C=C) between NMR and SXRD.

- Approach :

Q. What strategies are effective for probing the biological activity of this compound?

- Enzyme Assays : Test inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays. Compare IC50 values with structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., inflammatory mediators) .

Q. How can crystallographic disorder in the chloroallyl group be addressed during refinement?

- Modeling : Split the disordered moiety into two positions with occupancy factors refined in SHELXL .

- Validation : Check residual electron density maps (e.g., using Olex2) to ensure no unmodeled peaks exceed 0.5 eÅ⁻³ .

- Data Quality : Collect high-resolution data (≤0.8 Å) to resolve subtle positional variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.